molecular formula C5H11ClN2O2 B2650476 (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride CAS No. 1415242-47-5

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride

Cat. No.: B2650476
CAS No.: 1415242-47-5
M. Wt: 166.61
InChI Key: MRFVHKKRJHSCBD-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride is a chemical compound with a unique structure that includes an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride typically involves the reaction of ethylamine with an appropriate isoxazolidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride may involve large-scale synthesis using automated reactors. The process would include steps such as the purification of the product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride include other isoxazolidinone derivatives and related heterocyclic compounds such as pyrrolidines and pyrazoles .

Uniqueness

What sets ®-4-Amino-2-ethylisoxazolidin-3-one hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the amino group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4R)-4-amino-2-ethyl-1,2-oxazolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-2-7-5(8)4(6)3-9-7;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVHKKRJHSCBD-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)[C@@H](CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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